molecular formula C13H12N2O B1663883 Harmine CAS No. 442-51-3

Harmine

Cat. No.: B1663883
CAS No.: 442-51-3
M. Wt: 212.25 g/mol
InChI Key: BXNJHAXVSOCGBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Harmine, a β-carboline alkaloid, primarily targets the enzyme Amine oxidase [flavin-containing] A . It also acts as a dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitor . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets by inhibiting their activity. As a reversible inhibitor of monoamine oxidase A , it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability. This compound’s inhibition of DYRK1A, an enzyme involved in cell cycle regulation, impacts cell proliferation and differentiation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce the level of inflammatory mediators, NADPH oxidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and reactive oxygen species (ROS). Conversely, it increases the levels of brain-derived neurotrophic factor (BDNF), glutamate transporter subtype 1 (GLT-1), and anti-oxidant enzymes . Additionally, this compound can inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition, cell cycle regulation, angiogenesis, and the induction of tumor cell apoptosis .

Result of Action

At the molecular and cellular level, this compound induces changes that can lead to various pharmacological effects. For instance, it can cause cell shrinkage, reduce the mitochondrial membrane potential, and upregulate Caspase 3, an enzyme involved in apoptosis . Furthermore, this compound can downregulate Bcl-2 and Mcl-1, proteins that prevent apoptosis, and upregulate Bax, a protein that promotes apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas . The plant’s growth conditions could potentially affect the concentration and activity of this compound. Additionally, this compound’s effects can be influenced by the physiological environment, such as the presence of other compounds or drugs in the body .

Biochemical Analysis

Biochemical Properties

Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . This compound also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This compound also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, this compound increases the expression of BDNF and GLT-1, promoting neuronal survival and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes this compound into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than this compound . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmine can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method allows for the creation of this compound and its structural analogs . Another approach involves the decarboxylation of beta-carboline carboxylic acid, followed by hydroxylation and methylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification processes such as crystallization to isolate this compound .

Comparison with Similar Compounds

Harmine is part of a group of compounds known as beta-carboline alkaloids. Similar compounds include:

Uniqueness of this compound: this compound’s unique combination of MAO-A inhibition and DYRK1A inhibition sets it apart from other beta-carboline alkaloids. This dual mechanism of action contributes to its wide range of pharmacological effects and potential therapeutic applications .

Biological Activity

Harmine is a beta-carboline alkaloid primarily extracted from the seeds of Peganum harmala, with a complex structure featuring an indole core and a pyridine ring. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. Its pharmacological potential is being explored for various therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

1. Antitumor Activity

This compound has been extensively studied for its antitumor properties. Research indicates that it can inhibit tumor cell proliferation through several mechanisms:

  • Cell Cycle Regulation : this compound induces cell cycle arrest in cancer cells, reducing cyclin D1 expression, which is crucial for cell cycle progression .
  • Inhibition of Matrix Metalloproteinases (MMPs) : this compound suppresses the expression and activity of MMP2 and MMP9, which are involved in tumor invasion and metastasis. This was demonstrated in studies involving glioma and ovarian cancer cells .
  • Effects on Prostate Cancer : this compound inhibits the activity of DNA methyltransferases (DNMTs), thereby reducing prostate cancer cell growth by blocking their proliferation pathways .

Table 1: Summary of Antitumor Mechanisms of this compound

MechanismEffect on Cancer CellsReference
Cell Cycle ArrestReduces cyclin D1 expression
Inhibition of MMPsSuppresses invasion and migration
DNMT InhibitionBlocks proliferation in prostate cancer

2. Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative disorders:

  • Brain-Derived Neurotrophic Factor (BDNF) : Chronic administration of this compound has been shown to increase BDNF levels in the hippocampus of rats, which is vital for neuronal survival and growth .
  • CNS Stimulation : this compound stimulates the central nervous system by inhibiting monoamine oxidase (MAO) activity, leading to elevated levels of neurotransmitters such as serotonin and dopamine .

3. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported this compound's effectiveness against several bacterial strains, exhibiting significant cytotoxicity .
  • Antifungal Properties : this compound has also shown antifungal activity, making it a candidate for treating fungal infections .

4. Other Pharmacological Activities

This compound's pharmacological profile includes:

  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : this compound reduces inflammation by modulating pro-inflammatory cytokines, which is beneficial in conditions like arthritis .
  • Potential in Treating Withdrawal Symptoms : In morphine-dependent rats, this compound alleviated withdrawal symptoms, indicating its potential role in addiction treatment .

Case Study 1: this compound in Cancer Treatment

A study focused on the effects of this compound on colon cancer cells demonstrated that this compound treatment led to significant reductions in cell viability and induced apoptosis through intrinsic and extrinsic pathways. The study provided evidence that this compound could serve as a viable candidate for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects in Animal Models

In a controlled trial involving rats subjected to neurotoxic agents, this compound administration resulted in reduced neuronal damage and improved behavioral outcomes. The increase in BDNF levels correlated with enhanced cognitive function post-treatment.

Properties

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJHAXVSOCGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196066
Record name Harmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

442-51-3
Record name Harmine
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Record name Harmine
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Record name Harmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07919
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Record name Harmine
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Record name Harmine
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Record name HARMINE
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Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 - 265 °C
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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